molecular formula C10H16N2O2 B2555273 2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol CAS No. 2162003-21-4

2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol

Cat. No. B2555273
CAS RN: 2162003-21-4
M. Wt: 196.25
InChI Key: AZIVIARONHTXCZ-UHFFFAOYSA-N
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Description

2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclobutanes and has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.

Scientific Research Applications

Crystal Structure and Biological Activity

  • The crystal structure of compounds featuring cyclobutane and oxazole moieties has been a subject of interest due to their biological activities, such as antibacterial effects. For instance, the study of the crystal structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole reveals its potential in medicinal chemistry, highlighting the importance of structural analysis in understanding biological activities (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).

Drug Metabolism

  • Understanding the metabolism of drugs with cyclobutane and related structures provides insights into their pharmacokinetics and toxicological profiles. For example, research on the metabolism of new illicit drugs by human liver microsomes, including compounds with complex structures, emphasizes the role of structural analysis in predicting human metabolic pathways (Takayama et al., 2014).

Chemical Synthesis and Applications

  • The synthesis and functionalization of cyclobutane and oxazole derivatives have wide applications in creating novel compounds with potential pharmacological activities. Studies on the synthesis of peptidotriazoles on solid phase and the stereoselective synthesis of cyclobutane-1-carboxylic acids illustrate the versatility of these compounds in designing new molecules with desired properties (Tornøe, Christensen, & Meldal, 2002); (Izquierdo et al., 2005).

properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6-8(7(2)14-12-6)5-11-9-3-4-10(9)13/h9-11,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIVIARONHTXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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